![molecular formula C14H9IN2OS B14230166 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 827044-47-3](/img/structure/B14230166.png)
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the iodination of a pyridine derivative, followed by the formation of a sulfanyl linkage to an indole precursorSpecific conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield high purity products .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The iodine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carboxylic acid.
Reduction: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Chloropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Fluoropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
Uniqueness
The uniqueness of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and potentially unique therapeutic effects .
特性
CAS番号 |
827044-47-3 |
|---|---|
分子式 |
C14H9IN2OS |
分子量 |
380.21 g/mol |
IUPAC名 |
4-(5-iodopyridin-2-yl)sulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-8,16H |
InChIキー |
HZVCURLLRDBAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


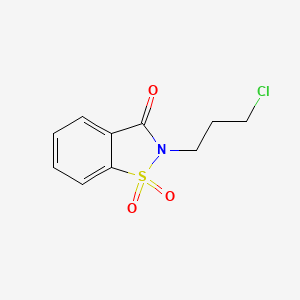
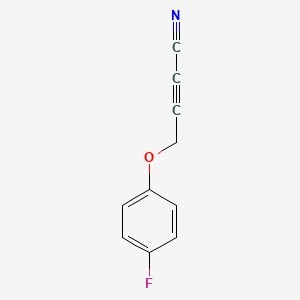
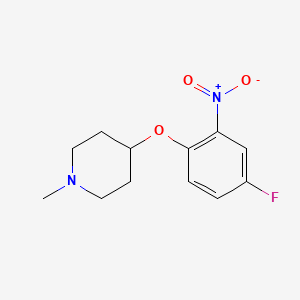

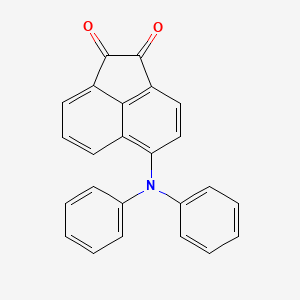
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
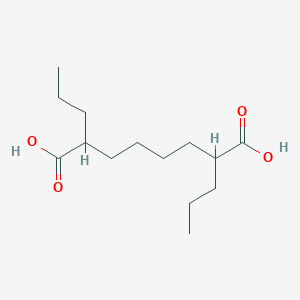



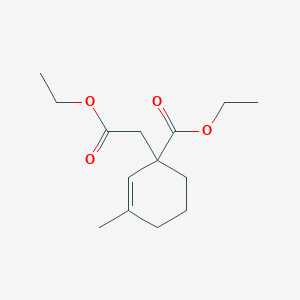
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)


